molecular formula C8H15NOS B131662 3-Hydroxy-3-mercaptomethylquinuclidine CAS No. 107220-26-8

3-Hydroxy-3-mercaptomethylquinuclidine

Cat. No. B131662
M. Wt: 173.28 g/mol
InChI Key: OBEOJOQKVZXCRH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-mercaptomethylquinuclidine is a chiral compound that has been identified as a key building block in the synthesis of muscarinic agonists such as AF 102B. The significance of this compound lies in its potential pharmacological applications, particularly in its role as an intermediate in the production of drugs that target the muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of (S)-3-hydroxy-3-mercaptomethylquinuclidine involves a catalytic modification of the Sharpless epoxidation reaction. This method has proven to be efficient, yielding the product in 75% yield with a high enantiomeric excess of 94%. The process begins with the asymmetric epoxidation of the allylic alcohol, followed by a four-step sequence that transforms the epoxide into the desired quinuclidine derivative .

Molecular Structure Analysis

The molecular structure of related quinuclidine derivatives has been confirmed through various methods, including X-ray crystallography. For instance, the structure of (3S)-3-hydroxyquinine, a compound closely related to 3-hydroxy-3-mercaptomethylquinuclidine, was determined after separation from its epimeric mixture and conversion into its 9-aceto analogue. This structural confirmation is crucial as it validates the stereochemistry of the synthesized compounds, which is essential for their biological activity .

Chemical Reactions Analysis

Quinuclidine derivatives are known to undergo various chemical reactions, which are essential for further functionalization of the molecule. For example, 2-hydroxymethylene- and 2-dimethylaminomethylene-3-oxoquinuclidines have been synthesized and shown to react with nucleophilic reagents such as amines and hydrazine hydrate to form N-substituted aminomethylene derivatives and pyrazoloquinuclidines, respectively. These reactions expand the chemical diversity of quinuclidine derivatives and open up new pathways for the synthesis of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives are influenced by their molecular structure. For instance, the esters of 3-hydroxyquinuclidine with various acids have been synthesized and exhibit pharmacological activity that is determined by the structure of the acylating residue. Esters with lower aliphatic acids show cholinomimetic action, while those with aromatic and aliphatic-aromatic acids display cholinolytic properties. This highlights the importance of the functional groups attached to the quinuclidine core in determining the compound's physical properties and biological activity .

Scientific Research Applications

Maillard Reaction Studies

In the Maillard reaction, which is significant for understanding flavor development in foods, 5-hydroxy-3-mercapto-2-pentanone, a compound structurally related to 3-Hydroxy-3-mercaptomethylquinuclidine, has been identified as a key intermediate in the degradation of thiamine and the generation of aroma compounds. This compound was characterized using analytical NMR and MS data, highlighting its importance in food chemistry and aroma science (Cerny & Guntz-Dubini, 2008).

Chemical Synthesis Techniques

Research on the stereoselective synthesis of anti-β-hydroxy-α-amino acids via palladium-catalyzed sequential C(sp(3))-H functionalization, utilizing similar compounds, demonstrated the potential of these techniques in producing various amino acid derivatives, including β-mercapto-α-amino acids. This approach is critical for extending native chemical ligation chemistry beyond cysteine (Chen et al., 2015).

Antimicrobial Research

The antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates, which are chemically related to 3-Hydroxy-3-mercaptomethylquinuclidine, was investigated. These compounds showed significant inhibition of bacterial and fungal growth, indicating potential applications in antimicrobial drug development (Ahmed et al., 2006).

Peptide and Protein Conjugation

Studies on 3-mercapto acid-stabilized CdTe nanoparticles showed their ability to conjugate with peptides or proteins mediated by N-hydroxysulfo-succinimide, suggesting applications in cell labeling and diagnostics. This research demonstrates the utility of such compounds in bioconjugation and nanotechnology (Shan et al., 2008).

Quantum Chemical Studies

Research on the tautomerism of hydroxyquinoline derivatives, including 3-hydroxyquinoline, provided insights into the geometries, stabilities, and proton affinities of various tautomers. This study is significant for understanding the chemical behavior and potential applications of such compounds in pharmaceutical and material sciences (Tokay & Öǧretir, 2002).

properties

IUPAC Name

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456118
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-mercaptomethylquinuclidine

CAS RN

107220-26-8
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-3-(mercaptomethyl)quinuclidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 4,855,290 describes a process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine) (1), which comprises the preparation of the epoxide of 3-methylenequinuclidine, which is subsequently reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquinuclidine and is condensed with acetaldehyde in the presence of a Lewis acid (e.g. boron trifluoride etherate) to provide 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine).
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Synthesis routes and methods II

Procedure details

A solution of the epoxide of 3-methylene quinuclidine (100 g, 0.719 moles) in dichloromethane was cooled to a temperature between about 0 to 5° C. The solution was charged with methanol (100 ml). The mass was stirred for 10 to 15 minutes at this temperature range. To this cold solution hydrogen sulfide gas (50 g, 1.4 mol) was passed and after the passing was complete, the reaction was continued at this temperature for 2 to 3 hours, monitored by gas chromatography, whereupon the peak of epoxide of 3-methylene quinuclidine disappeared. After completion of the reaction, a dichloromethane solution of 3-hydroxy 3-mecapto methylquinuclidine in methanol was obtained. This solution was used for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JY Soni, V Premasagar… - Letters in Organic …, 2015 - ingentaconnect.com
An improved method for the synthesis of 3-quinuclidinone hydrochloride 4 from piperidine-4-carboxylic acid 1 has been described. Reaction of piperidine-4-carboxylic acid 1 with …
Number of citations: 3 www.ingentaconnect.com
A Bhadani, T Endo, S Koura, K Sakai, M Abe, H Sakai - Langmuir, 2014 - ACS Publications
A new type of ester-based cationic surfactant having a quinuclidinolium headgroup has been synthesized starting from linear fatty alcohols and has been characterized using …
Number of citations: 17 pubs.acs.org
R Chavakula, JS Chakradhar Saladi… - Org. Chem. Ind …, 2018 - m.headtowall.com
… EPC‐Synthesis of (S)‐3‐Hydroxy‐3‐mercaptomethylquinuclidine, a Chiral Building Block for the Synthesis of the Muscarinic Agonist AF 102B. ChemInform. 1994;25. …
Number of citations: 3 m.headtowall.com

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